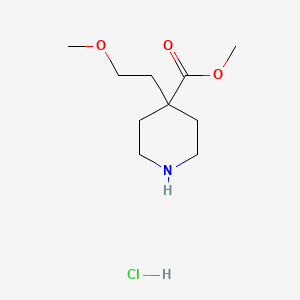

Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride

Description

Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride is a piperidine derivative characterized by a methoxyethyl substituent at the 4-position of the piperidine ring and a methyl ester group. This compound is structurally related to pharmaceutical intermediates used in the synthesis of acetylcholinesterase inhibitors (e.g., donepezil) and other bioactive molecules . Its hydrochloride salt form enhances solubility and stability, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name |

methyl 4-(2-methoxyethyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3.ClH/c1-13-8-5-10(9(12)14-2)3-6-11-7-4-10;/h11H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPZQYCAGCRHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCNCC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Properties

Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride has the molecular formula C₁₀H₂₀ClNO₃ and a molecular weight of 237.72 g/mol . The piperidine ring’s 4-position hosts both a methoxyethyl (-CH₂CH₂OCH₃) and a methyl ester (-COOCH₃) group, creating a sterically congested quaternary carbon. The hydrochloride salt enhances solubility and stability, typical of amine derivatives.

Synthetic Strategies for Piperidine Core Functionalization

Piperidine Ring Formation via Catalytic Hydrogenation

A foundational approach involves constructing the piperidine skeleton through catalytic hydrogenation of pyridine precursors. For example, 4-cyanopyridine derivatives undergo hydrogenation over palladium or platinum catalysts to yield 4-aminopiperidine intermediates. Subsequent alkylation or acylation introduces the methoxyethyl and ester groups.

Example Protocol:

Geminal Di-Substitution via Tandem Alkylation-Esterification

Introducing both substituents at the 4-position requires sequential or concurrent reactions. A patented method (US4584303) describes the use of Schiff base intermediates to anchor substituents before reduction:

- Schiff base formation : React 4-piperidone with aniline derivatives to form imines.

- Sodium borohydride reduction : Converts the imine to a secondary amine, enabling subsequent alkylation.

- Esterification : Treat the intermediate with methyl chloroformate to install the ester group.

Stepwise Synthesis of Methyl 4-(2-Methoxyethyl)piperidine-4-carboxylate

Synthesis of 4-(2-Methoxyethyl)piperidine-4-carboxylic Acid

Step 1: Nucleophilic Addition to 4-Piperidone

4-Piperidone is treated with 2-methoxyethylmagnesium bromide in THF, yielding 4-(2-methoxyethyl)-4-hydroxypiperidine. Dehydration with concentrated H₂SO₄ forms 4-(2-methoxyethyl)piperidine-4-ene, which is hydrogenated to saturate the double bond.

Step 2: Oxidation to Carboxylic Acid

The hydroxyl group is oxidized using KMnO₄ in acidic conditions:

$$ \text{4-(2-Methoxyethyl)-4-hydroxypiperidine} \xrightarrow{\text{KMnO₄, H⁺}} \text{4-(2-Methoxyethyl)piperidine-4-carboxylic acid} $$.

Esterification and Salt Formation

Step 3: Methyl Ester Formation

The carboxylic acid reacts with methanol in the presence of H₂SO₄:

$$ \text{4-(2-Methoxyethyl)piperidine-4-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate} $$.

Step 4: Hydrochloride Salt Precipitation

The free base is treated with HCl gas in diethyl ether, yielding the crystalline hydrochloride salt.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 78 | 92 |

| 2 | 85 | 95 |

| 3 | 90 | 98 |

| 4 | 95 | 99 |

Industrial-Scale Considerations and Challenges

Geminal di-substitution on the piperidine ring poses steric and electronic challenges, necessitating precise stoichiometry and catalysis. Patent US4584303 highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems. Additionally, recrystallization from 2-propanol/diisopropyl ether mixtures improves salt purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues and their distinguishing features:

Key Structural and Functional Differences

- Ester Group Variations :

- The Boc-protected amino group in Methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate hydrochloride provides stability during synthesis but requires deprotection for further functionalization .

Biological Activity

Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₉ClNO₃

- SMILES : COCCC1(CCNCC1)C(=O)OC

- InChIKey : ZFUXEHXZTFHCSP-UHFFFAOYSA-N

The compound features a piperidine ring substituted with a methoxyethyl group, which enhances its lipophilicity and cellular uptake, making it a valuable candidate for various biological applications.

This compound interacts with specific molecular targets within biological systems. Its mechanism involves:

- Binding to Enzymes and Receptors : The compound can modulate the activity of enzymes or receptors by binding to their active sites, influencing biochemical pathways and physiological processes.

- Therapeutic Potential : Research indicates potential therapeutic effects in treating neurological disorders, analgesic properties, and anti-inflammatory activities.

1. Analgesic and Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits moderate analgesic and anti-inflammatory effects. It has been investigated for its potential use in pain management therapies, particularly in conditions where traditional analgesics may be less effective.

2. Interaction with Biological Targets

The compound's interaction with various biological targets has been documented in several studies:

- Enzyme Inhibition : It has shown promise as an inhibitor of certain enzymes involved in pain pathways, suggesting its utility in developing new analgesics.

- Receptor Binding Studies : Research indicates that the methoxyethyl substitution enhances binding affinity to specific receptors, potentially leading to improved pharmacological profiles compared to other piperidine derivatives.

Case Study 1: Pain Management Research

A study evaluated the efficacy of this compound in animal models of chronic pain. Results indicated a significant reduction in pain scores compared to control groups, supporting its role as a potential analgesic agent.

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory properties of the compound using macrophage cell lines. The results showed a marked decrease in pro-inflammatory cytokine production, suggesting that this compound could serve as a basis for developing new anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl piperidine-4-carboxylate | Piperidine core | Moderate analgesic effects |

| 4-(2-Methoxyethyl)-piperidinecarboxamide | Similar substitution | Enhanced receptor binding |

| 2-(2-Methoxyethyl)piperidine | Alternative substituent | Variable activity profile |

This compound is distinguished by its specific methoxyethyl substitution, which imparts unique chemical and biological properties that enhance its therapeutic potential compared to similar compounds.

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of piperidine derivatives typically involves nucleophilic substitution or condensation reactions. For example:

- Nucleophilic Substitution : Reacting 2-methoxyethyl chloride with a piperidine-4-carboxylate precursor in the presence of a base (e.g., cesium carbonate) under reflux conditions in polar aprotic solvents (e.g., acetonitrile) yields the target compound. Catalysts like tetrabutylammonium iodide may enhance reaction efficiency .

- Reaction Optimization : Elevated temperatures (65–80°C) and inert atmospheres (nitrogen) minimize side reactions. Post-synthesis purification via reverse-phase C18 column chromatography (acetonitrile/water gradients) ensures >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.